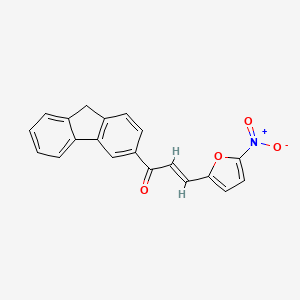![molecular formula C19H23N3O4 B5300645 N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5300645.png)
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide, also known as MAFP, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. This compound is widely used in scientific research to study the endocannabinoid system and the effects of FAAH inhibition on various physiological and biochemical processes.
作用機序
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide acts by irreversibly binding to the active site of FAAH, thereby preventing the hydrolysis of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The effects of N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide on the endocannabinoid system are complex and multifaceted. Studies have shown that FAAH inhibition by N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide leads to an increase in the levels of anandamide and 2-AG, which can activate cannabinoid receptors in the body and produce a variety of effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide has also been shown to affect other physiological processes, such as food intake, body weight, and cardiovascular function.
実験室実験の利点と制限
One of the main advantages of using N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide in scientific research is its selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other metabolic pathways. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide also has some limitations, such as its irreversible binding to FAAH, which can make it difficult to control the duration and extent of FAAH inhibition. In addition, N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide can have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide and the endocannabinoid system. One area of interest is the development of new FAAH inhibitors that are more selective and reversible than N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide, which could allow for more precise control of FAAH activity. Another area of interest is the investigation of the role of the endocannabinoid system in various diseases and disorders, such as chronic pain, epilepsy, and neurodegenerative diseases. Finally, there is also interest in exploring the potential therapeutic applications of FAAH inhibitors, such as the treatment of pain, inflammation, and anxiety.
合成法
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide can be synthesized using a multistep reaction sequence that involves the coupling of 4-morpholinepropionic acid with 2-furancarboxylic acid, followed by the addition of 4-nitrophenyl chloroformate and subsequent reduction with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide is a potent and selective inhibitor of FAAH, an enzyme that plays a crucial role in the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide increases the levels of endocannabinoids in the body, leading to a variety of physiological and biochemical effects. N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide is widely used in scientific research to study the endocannabinoid system and its role in various biological processes, including pain sensation, inflammation, anxiety, and depression.
特性
IUPAC Name |
N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-18(20-8-4-9-22-10-13-25-14-11-22)15-5-1-2-6-16(15)21-19(24)17-7-3-12-26-17/h1-3,5-7,12H,4,8-11,13-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVFCMHBYWBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S)-5-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5300573.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
![N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)

![methyl {[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5300631.png)
![N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5300638.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)


![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)